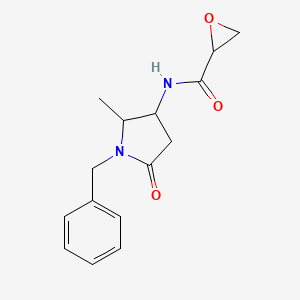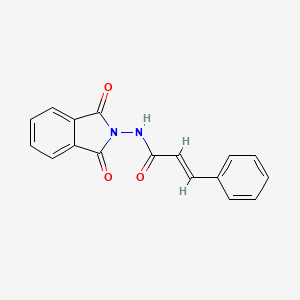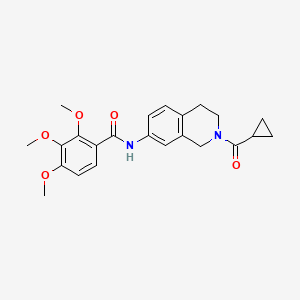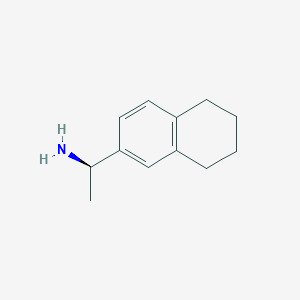
(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine, commonly referred to as (1R)-THN, is a versatile organic compound with a wide range of applications in science. It is a saturated cyclic secondary amine, which is a type of organic compound that contains a nitrogen atom with a lone pair of electrons and is connected to two other carbon atoms. It is an important intermediate in organic synthesis, and has been used in various pharmaceuticals, including anti-inflammatory drugs, antiepileptics, and antimalarials. Its unique structure and reactivity make it an ideal starting material for the synthesis of a variety of compounds.
Wissenschaftliche Forschungsanwendungen
((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN has been used extensively in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. It is a useful intermediate for the synthesis of a variety of compounds, including drugs, natural products, and other organic molecules. In addition, it has been used in the synthesis of various heterocyclic compounds, such as indoles, pyrroles, and thiophenes. Moreover, ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN has been used in the synthesis of various polymers, such as polyethylene and polypropylene.
Wirkmechanismus
The mechanism of action of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN is not well understood. However, it is believed to act as a proton donor, donating a proton to an electron-rich substrate. This proton donation can then facilitate the formation of a new bond or the cleavage of an existing bond. In addition, ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN can act as an electron-withdrawing group, allowing for the formation of new bonds or the cleavage of existing bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN are not well understood. However, it has been reported to have anti-inflammatory and antiepileptic properties, as well as antimalarial activity. In addition, it has been reported to have antioxidant and anti-tumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN is its versatility. It can be used as an intermediate in the synthesis of a variety of compounds, and it has been used in the synthesis of various polymers. In addition, it is relatively inexpensive and widely available. However, it is important to note that ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN is a relatively unstable compound and must be handled with care.
Zukünftige Richtungen
Given the wide range of applications of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN, there are numerous potential future directions for research. These include the synthesis of new compounds, such as drugs, natural products, and other organic molecules; the development of new polymers; and the investigation of its biochemical and physiological effects. In addition, further research could be conducted to better understand the mechanism of action of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN and to develop new methods for its synthesis.
Synthesemethoden
The synthesis of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN is typically achieved by reaction of the corresponding 2-halonaphthalene with a primary amine, such as ethylamine, in the presence of a base. This reaction is known as the “Hofmann rearrangement”, and it is a useful method for the synthesis of cyclic secondary amines. The reaction is typically carried out at high temperatures, and the product is isolated by extraction with an organic solvent such as ether or dichloromethane.
Eigenschaften
IUPAC Name |
(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5,13H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZYMMDEDLLIIP-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCCC2)C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethyl-5-methoxy-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717701.png)

![N~4~-(2,4-dimethoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2717703.png)
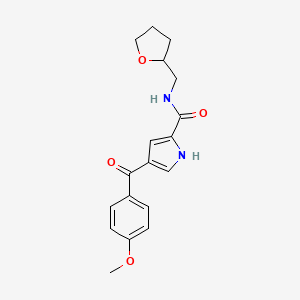
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide](/img/structure/B2717705.png)
![Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2717706.png)
![2-Ethoxy-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2717707.png)

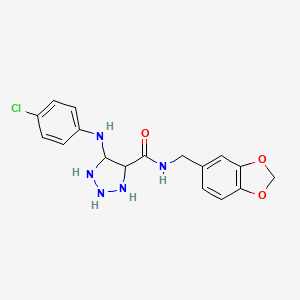
![3-(2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoic acid](/img/structure/B2717714.png)
